molecular formula C24H19ClFN5O2S B11566333 6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566333
M. Wt: 496.0 g/mol
InChI Key: PRFRMFFEULGYOU-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolothiadiazine core, followed by the introduction of various substituents through nucleophilic substitution or coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines with different substituents on the aromatic rings. These compounds may share similar biological activities but differ in potency, selectivity, and pharmacokinetic properties. The unique combination of substituents in 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct profile and potential advantages over other related compounds.

Properties

Molecular Formula

C24H19ClFN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H19ClFN5O2S/c1-33-19-12-7-15(13-18(19)25)20-21(23(32)27-17-10-8-16(26)9-11-17)34-24-29-28-22(31(24)30-20)14-5-3-2-4-6-14/h2-13,20-21,30H,1H3,(H,27,32)

InChI Key

PRFRMFFEULGYOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F)Cl

Origin of Product

United States

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